N-(5-acetamido-2-methoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
This compound features a central acetamide backbone with a 5-acetamido-2-methoxyphenyl group and a 1,3-thiazol-4-yl moiety substituted with a phenylcarbamoyl amino group. The methoxy and acetamido substituents likely influence solubility and metabolic stability, while the phenylcarbamoyl group may modulate receptor binding specificity.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRIYQXLIUWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-acetamido-2-methoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetamido group, a methoxyphenyl moiety, and a thiazole ring. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- C: 15
- H: 16
- N: 4
- O: 3
- S: 1
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(5-acetamido-2-methoxyphenyl)acetamide | 0.05 | Staphylococcus aureus |
| N-(5-acetamido-2-methoxyphenyl)-thiazole | 0.064 | Aspergillus niger |
| Control (Caspofungin) | 0.32 | Aspergillus niger |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The proposed mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway. This pathway is crucial in the regulation of immune responses and inflammation.
Case Studies
- Case Study on Antimicrobial Activity : A study published in 2023 evaluated the antimicrobial activity of various thiazole derivatives against Pseudomonas aeruginosa and found that specific modifications to the thiazole ring enhanced antibacterial efficacy significantly .
- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory diseases, the administration of related thiazole compounds resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- Thiazole vs. Thiadiazole/Oxadiazole : The target’s 1,3-thiazol core is distinct from 1,3,4-thiadiazole () or 1,3,4-oxadiazole () derivatives. Thiazoles are more common in receptor agonists (e.g., Mirabegron ), while thiadiazoles/oxadiazoles often exhibit antimicrobial or antiproliferative activities .
- Substituent Effects : The phenylcarbamoyl group in the target compound may enhance π-π stacking in receptor binding compared to Mirabegron’s hydroxy-phenethyl group, which prioritizes hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
